

Discovery and development of (R)-AR-13503

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Compound of Interest

Compound Name: (R)-AR-13503

CAS No.: 2309668-15-1

Cat. No.: B10800712

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An In-Depth Technical Guide to the Discovery and Development of **(R)-AR-13503**

Introduction

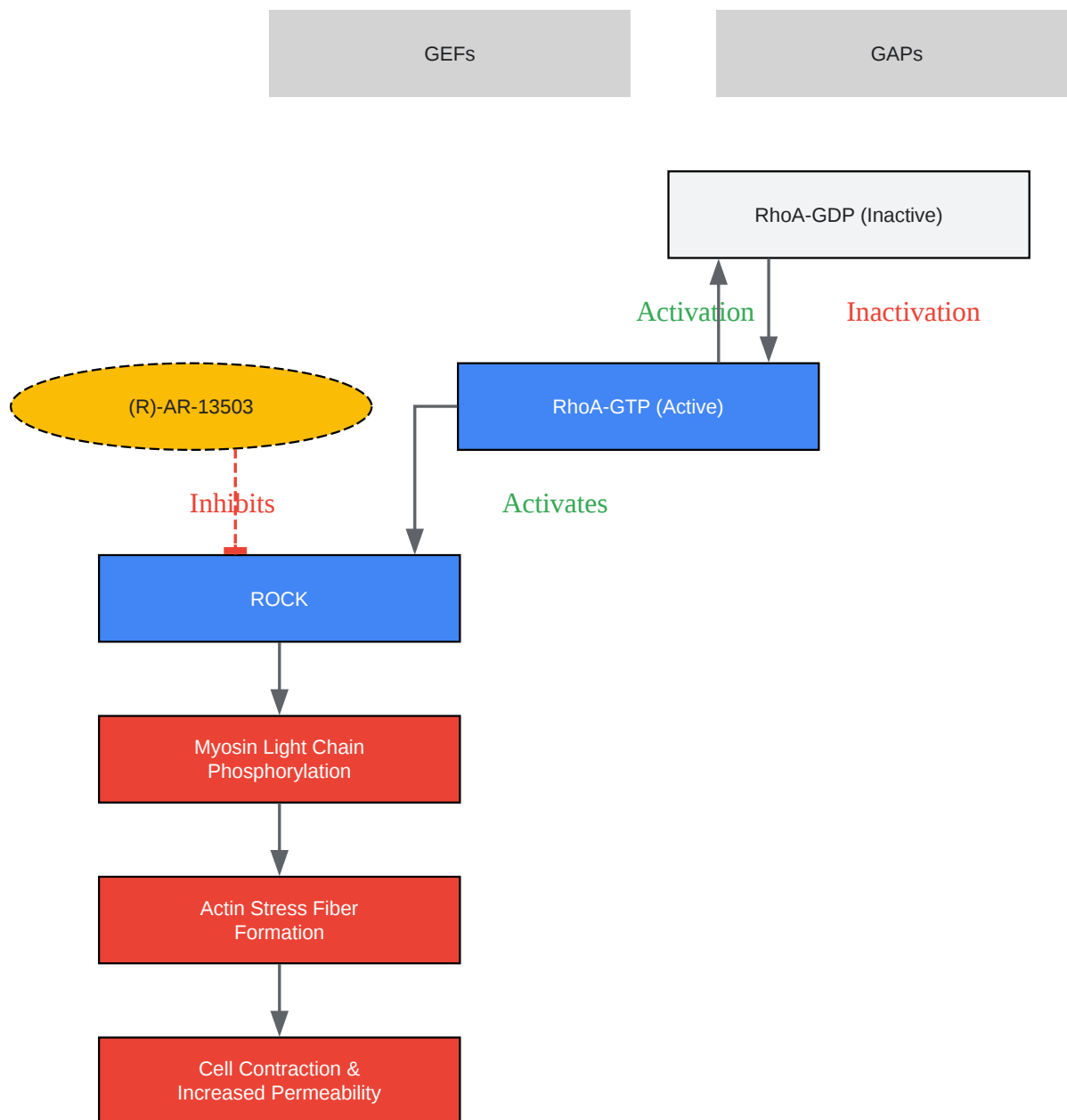
(R)-AR-13503 is the active metabolite of Netarsudil (formerly known as AR-13324), a Rho-associated kinase (ROCK) inhibitor.[1][2] Developed by Aerie Pharmaceuticals, **(R)-AR-13503** is a potent inhibitor of both Rho kinase (ROCK) and Protein Kinase C (PKC) and has been primarily investigated for its therapeutic potential in ophthalmology.[3][4][5] Its primary indications under investigation are for retinal diseases such as diabetic macular edema (DME) and neovascular age-related macular degeneration (nAMD).[4][5][6] The compound's development focuses on its ability to inhibit angiogenesis, preserve the blood-retinal barrier, and reduce retinal fibrosis.[4][7][8]

(R)-AR-13503 is being developed for intravitreal administration via a sustained-release, biodegradable polyesteramide (PEA) polymer implant.[4][5][7][9] This delivery system is designed to provide controlled release of the drug over a period of four to six months, potentially reducing the treatment burden for patients.[4][7]

Mechanism of Action: ROCK and PKC Inhibition

(R)-AR-13503 exerts its therapeutic effects by inhibiting two key signaling pathways: the Rho kinase (ROCK) pathway and the Protein Kinase C (PKC) pathway.

The Rho/ROCK signaling pathway plays a crucial role in regulating cell shape, adhesion, and motility.[2] In the context of retinal diseases, upregulation of this pathway contributes to endothelial damage and increased vascular permeability.[9][10] By inhibiting ROCK, **(R)-AR-13503** can counteract these pathological processes. The inhibition of the ROCK signaling cascade impacts a wide array of cellular events.[3]



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Simplified Rho/ROCK Signaling Pathway and Inhibition by **(R)-AR-13503**.

Preclinical Efficacy

The preclinical development of **(R)-AR-13503** has demonstrated its potential in key pathological processes of retinal diseases through various in vitro and ex vivo models.

Anti-Angiogenic Effects

(R)-AR-13503 has shown significant anti-angiogenic properties. In an in vitro human umbilical vein endothelial cell (HUVEC) tube formation assay, it inhibited vessel formation in a dose-dependent manner.^[6] Further studies using an ex vivo mouse choroidal explant angiogenesis sprouting assay also confirmed a dose-dependent reduction in the sprouting area.^[6]

Retinal Pigment Epithelium (RPE) Barrier Function

A key aspect of diseases like DME is the breakdown of the blood-retinal barrier. **(R)-AR-13503** has been shown to enhance the barrier function of primary porcine RPE cells.^[6] This was measured by an increase in transepithelial resistance (TER), a marker of barrier integrity.^[6]

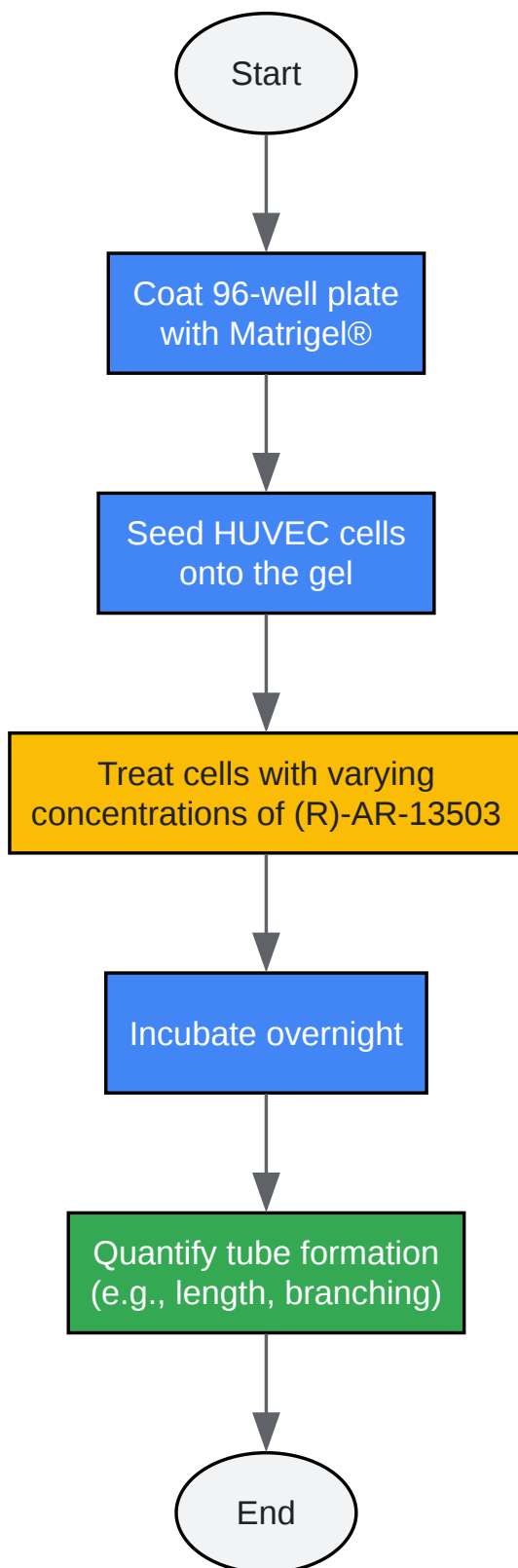
Quantitative Preclinical Data

Assay	Model	Parameter	Result	Reference
Angiogenesis	HUVEC Tube Formation	IC ₅₀	21 nM	[6][11]
RPE Permeability	Primary Porcine RPE	TER Increase	200% at 400 nM	[6]
Neuroprotection	Retinal Detachment Model	Rod Axon Retraction	Reduction at 1 μM to 0.5 μM	[11]
Neovascularization	Oxygen-Induced Retinopathy (Mouse)	Neovascularization Inhibition	~55% (monotherapy), ~75% (with aflibercept)	[11]

Experimental Protocols

HUVEC Tube Formation Assay

This in vitro assay is used to evaluate the anti-angiogenic potential of a compound.

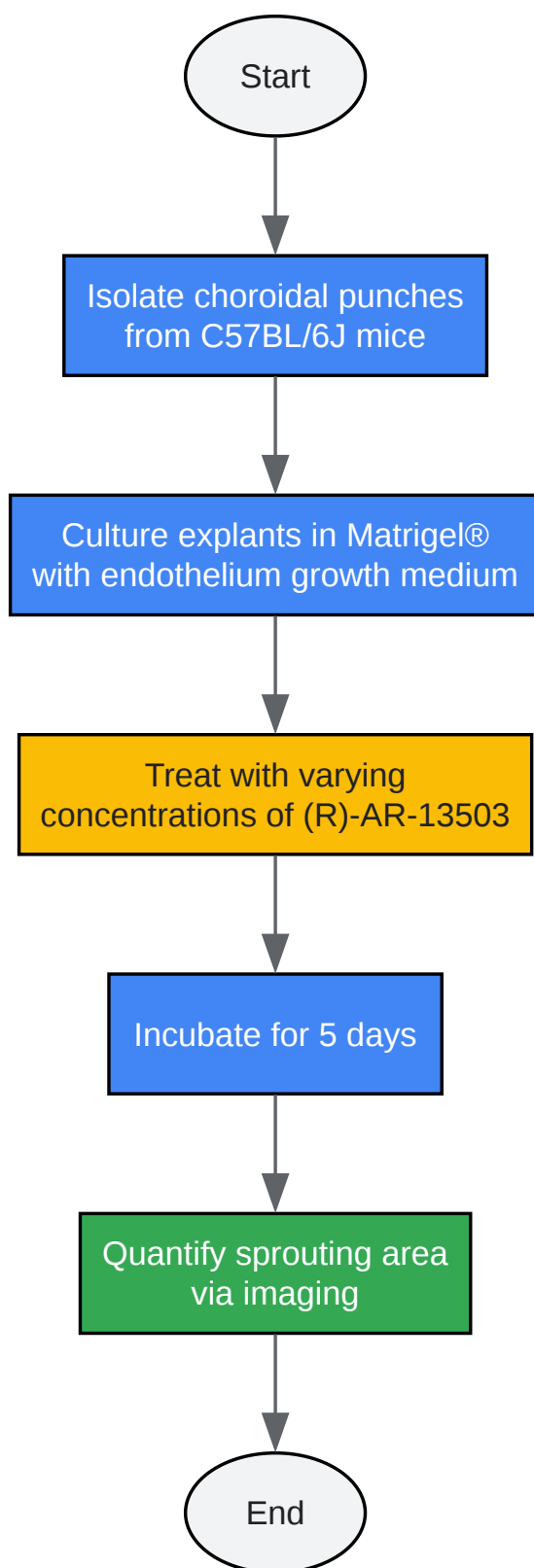


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Workflow for the HUVEC Tube Formation Assay.

Mouse Choroidal Sprouting Assay

This ex vivo assay provides a more complex model of angiogenesis.



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Workflow for the Mouse Choroidal Sprouting Assay.

RPE Permeability Assay

This assay measures the integrity of the RPE barrier.

- Cell Culture: Primary porcine RPE cells are cultured on transwell inserts.
- Polarization: Cells are grown for two weeks in a polarization-inducing medium to establish a monolayer with high transepithelial resistance (TER).
- Treatment: The RPE monolayers are then treated with various concentrations of **(R)-AR-13503**.
- Measurement: TER is measured to assess changes in barrier function. An increase in TER indicates an enhancement of the barrier.[\[6\]](#)

Sustained Release Formulation

A significant aspect of the development of **(R)-AR-13503** is its formulation into a sustained-release intravitreal implant.[\[4\]](#) Aerie Pharmaceuticals developed a biodegradable implant using a novel polyesteramide (PEA) polymer.[\[12\]](#) This polymer was chosen for its chemical compatibility with **(R)-AR-13503**, in contrast to poly-lactic-co-glycolic acid (PLGA) polymers which showed incompatibility.[\[12\]](#)[\[13\]](#)

The PEA implant is designed to be administered via a 27-gauge needle and provides a zero-order, linear drug release for over 100 days with a minimal initial burst.[\[4\]](#)[\[12\]](#) Animal studies in miniature swine have shown that the implant can maintain therapeutic levels of **(R)-AR-13503** in the retina and choroid for 5 to 6 months with negligible systemic exposure.[\[4\]](#)[\[14\]](#)

Clinical Development

Following promising preclinical results, Aerie Pharmaceuticals received FDA acceptance for their Investigational New Drug (IND) application for the **(R)-AR-13503** sustained-release implant.[\[7\]](#) A first-in-human Phase 1 clinical trial (NCT03835884) was initiated to evaluate the safety, tolerability, and preliminary efficacy of the implant in patients with nAMD and DME.[\[15\]](#)
[\[16\]](#)

The trial was designed in two stages:

- Stage 1: An open-label, dose-escalation study of a single implant.[8][15]
- Stage 2: A single-masked, randomized study evaluating two doses of the implant as both monotherapy and in combination with aflibercept, compared to aflibercept alone.[8][15]

As of late 2022, there have been no new reports on the development of the Phase 1 trial for diabetic macular edema.[17]

Conclusion

(R)-AR-13503 is a dual ROCK and PKC inhibitor that has demonstrated significant potential in preclinical models of retinal diseases. Its ability to inhibit angiogenesis and enhance the RPE barrier function addresses key pathological mechanisms in nAMD and DME. The development of a long-acting, biodegradable implant offers a promising approach to reduce treatment frequency and improve patient outcomes. Further clinical data will be crucial to fully elucidate the therapeutic role of **(R)-AR-13503** in the management of these sight-threatening conditions.

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